molecular formula C6H12ClNO B1413641 {2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride CAS No. 2099148-27-1

{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride

Cat. No.: B1413641
CAS No.: 2099148-27-1
M. Wt: 149.62 g/mol
InChI Key: IGEGXPVDIPQDOK-UHFFFAOYSA-N
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Description

{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is a chemical compound with the molecular formula C6H12ClNO. It is a bicyclic compound containing a nitrogen atom within its structure, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves batchwise, multigram preparations. The key synthetic step involves the use of tert-butylsulfinamide to forge the bicyclic ring system, followed by purification processes to obtain the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of {2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring. This structural feature imparts distinct chemical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexan-1-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-4-6-1-5(2-6)3-7-6;/h5,7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEGXPVDIPQDOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
Reactant of Route 2
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
Reactant of Route 3
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
Reactant of Route 4
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
Reactant of Route 5
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride
Reactant of Route 6
{2-Azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride

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